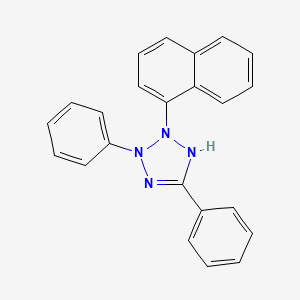![molecular formula C21H20O2 B12533677 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol CAS No. 711010-04-7](/img/structure/B12533677.png)
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple phenyl groups and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol typically involves the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a high purity product . Another method involves the reaction of p-bromophenol with 30% sodium hydroxide solution at 80-85°C, resulting in the substitution of the bromine atom by the benzoyl group .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The use of catalysts such as aluminum chloride and controlled reaction conditions are crucial for efficient production. The compound is then purified through recrystallization or other separation techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of high-performance materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . It also interacts with enzymes and receptors, modulating their activity and influencing various biological processes .
類似化合物との比較
Similar Compounds
4-Hydroxybenzophenone: Shares a similar phenolic structure but lacks the additional phenyl groups.
4-Hydroxy-4-phenylpiperidine: Contains a piperidine ring instead of the propan-2-yl group.
2-Butanone, 4-(4-hydroxyphenyl)-: Similar hydroxyl and phenyl groups but with a different backbone structure .
Uniqueness
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol is unique due to its multiple phenyl groups and the presence of a hydroxyl group, which confer distinct chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
711010-04-7 |
|---|---|
分子式 |
C21H20O2 |
分子量 |
304.4 g/mol |
IUPAC名 |
4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol |
InChI |
InChI=1S/C21H20O2/c1-14(2)20-13-18(9-12-21(20)23)17-5-3-15(4-6-17)16-7-10-19(22)11-8-16/h3-14,22-23H,1-2H3 |
InChIキー |
UOLABWPPWJVRDF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
![4-Piperidinone, 1-[(4-nitrophenyl)methyl]-](/img/structure/B12533599.png)
![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)

![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)

